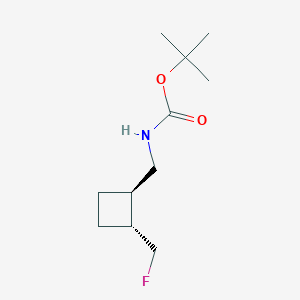
3-(4-Fluorobenzoyl)piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(4-fluorobenzoyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H22FNO3 and a molecular weight of 307.36 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(4-fluorobenzoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The final product is purified using column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(4-fluorobenzoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl 3-(4-fluorobenzoyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new drugs and therapeutic agents .
Medicine: In medicine, Tert-butyl 3-(4-fluorobenzoyl)piperidine-1-carboxylate is investigated for its potential therapeutic effects. It is used in the synthesis of drugs that target specific receptors or enzymes involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of Tert-butyl 3-(4-fluorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
- Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- Tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 3-(4-fluorobenzoyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in drug development and chemical synthesis .
Properties
Molecular Formula |
C17H22FNO3 |
|---|---|
Molecular Weight |
307.36 g/mol |
IUPAC Name |
tert-butyl 3-(4-fluorobenzoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-10-4-5-13(11-19)15(20)12-6-8-14(18)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3 |
InChI Key |
JJWUZISFHASVBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13500848.png)
aminehydrochloride](/img/structure/B13500857.png)
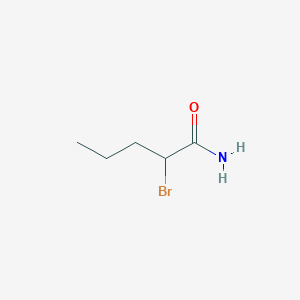
![4-amino-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13500875.png)
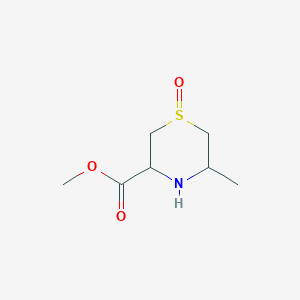

![4-[(3-Chloro-4-fluorophenyl)amino]-2h-chromen-2-one](/img/structure/B13500908.png)

![6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13500912.png)
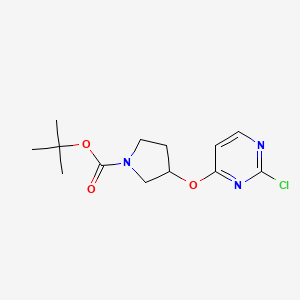
![6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13500924.png)
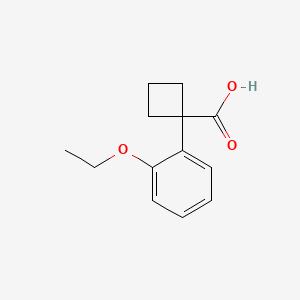
![N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride](/img/structure/B13500943.png)
